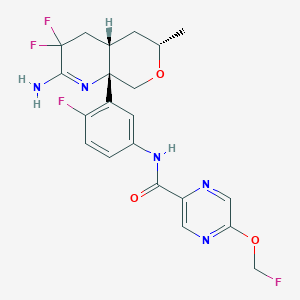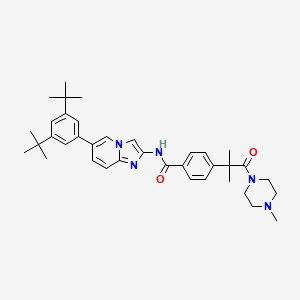
PSMA-ligand-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostate-specific membrane antigen ligand 1 is a compound that has gained significant attention in the field of medical research, particularly in the diagnosis and treatment of prostate cancer. Prostate-specific membrane antigen is a type II transmembrane glycoprotein that is highly expressed in prostate cancer cells, making it an excellent target for both imaging and therapy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of prostate-specific membrane antigen ligand 1 typically involves a combination of solid-phase and solution-phase synthetic strategies. The process often includes the use of various reagents and catalysts to achieve the desired chemical structure . For example, the synthesis may involve the use of hexafluoroisopropanol, dichloromethane, trifluoroacetic acid, triisopropylsilane, and lithium hydroxide under specific reaction conditions .
Industrial Production Methods: Industrial production of prostate-specific membrane antigen ligand 1 involves stringent quality control measures to ensure the purity and efficacy of the compound. High-performance liquid chromatography is commonly used for quality control, and the recovery of the compound can be highly dependent on sample composition .
化学反応の分析
Types of Reactions: Prostate-specific membrane antigen ligand 1 undergoes various chemical reactions, including strain-promoted azide-alkyne cycloaddition, which is used for conjugation with different functional elements . This reaction is particularly useful for developing a modular platform for prostate-specific membrane antigen-targeted imaging and therapy.
Common Reagents and Conditions: Common reagents used in the reactions involving prostate-specific membrane antigen ligand 1 include azides, alkynes, and various radiolabeling agents such as technetium-99m and indium-111 . The reaction conditions often involve specific pH levels and temperatures to ensure optimal binding and efficacy.
Major Products: The major products formed from these reactions are typically radiolabeled prostate-specific membrane antigen ligands that can be used for imaging and therapeutic purposes .
科学的研究の応用
Prostate-specific membrane antigen ligand 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the diagnosis and treatment of prostate cancer through imaging techniques such as positron emission tomography and radioligand therapy . In chemistry, it serves as a model compound for studying the interactions between ligands and receptors. In biology, it is used to investigate the molecular mechanisms underlying prostate cancer progression .
作用機序
The mechanism of action of prostate-specific membrane antigen ligand 1 involves its high affinity binding to prostate-specific membrane antigen, which is highly expressed in prostate cancer cells . Upon binding, the ligand is internalized through endocytosis, allowing for targeted delivery of therapeutic agents or imaging radionuclides to the cancer cells . This targeted approach minimizes damage to surrounding healthy tissues and enhances the efficacy of the treatment.
類似化合物との比較
Prostate-specific membrane antigen ligand 1 is unique in its high specificity and affinity for prostate-specific membrane antigen, making it a valuable tool in prostate cancer diagnosis and therapy. Similar compounds include other prostate-specific membrane antigen-targeted ligands such as prostate-specific membrane antigen-11, prostate-specific membrane antigen-617, and radiohybrid prostate-specific membrane antigen-7 . These compounds also target prostate-specific membrane antigen but may differ in their pharmacokinetics, binding affinities, and clinical applications .
特性
分子式 |
C34H54N4O10 |
|---|---|
分子量 |
678.8 g/mol |
IUPAC名 |
2-[4-[[[5-[[1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl]carbamoylamino]methyl]phenyl]acetic acid |
InChI |
InChI=1S/C34H54N4O10/c1-32(2,3)46-27(41)18-17-25(29(43)48-34(7,8)9)38-31(45)37-24(28(42)47-33(4,5)6)12-10-11-19-35-30(44)36-21-23-15-13-22(14-16-23)20-26(39)40/h13-16,24-25H,10-12,17-21H2,1-9H3,(H,39,40)(H2,35,36,44)(H2,37,38,45) |
InChIキー |
IMNLHBFYVLUOKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)NCC1=CC=C(C=C1)CC(=O)O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S,5S,8S,9R,10R,12S,13S)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B11932712.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B11932724.png)




![(7S)-2-(3,5-dimethoxy-4-methylphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11932756.png)
![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide](/img/structure/B11932758.png)
![methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate](/img/structure/B11932767.png)
![2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid](/img/structure/B11932769.png)
![2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate](/img/structure/B11932772.png)

![2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B11932784.png)
![1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide](/img/structure/B11932793.png)
